6-Fold to 66-Fold Higher In Vitro Metabolic Clearance of Acenocoumarol Enantiomers vs. Warfarin Enantiomers
In human liver microsomal assays, the overall metabolic clearances of R- and S-acenocoumarol exceeded those of R- and S-warfarin by 6-fold and 66-fold, respectively, due to lower Km values and higher Vmax for the S-enantiomer . The stereoselectivity toward S-enantiomer metabolism is approximately 10 times more pronounced for acenocoumarol than for warfarin . This difference directly explains the substantially shorter in vivo half-life of acenocoumarol compared to warfarin.
| Evidence Dimension | Human liver microsomal intrinsic metabolic clearance (CLint) |
|---|---|
| Target Compound Data | R-acenocoumarol CLint = 6-fold higher than R-warfarin; S-acenocoumarol CLint = 66-fold higher than S-warfarin |
| Comparator Or Baseline | R/S-warfarin enantiomers |
| Quantified Difference | 6-fold (R-enantiomer) and 66-fold (S-enantiomer) higher clearance for acenocoumarol |
| Conditions | Human liver microsomal incubations; 6- and 7-hydroxylation rates measured; Km and Vmax determined for each enantiomer |
Why This Matters
A ~20-fold faster total plasma clearance in vivo makes acenocoumarol the shortest-acting VKA, enabling more rapid dose titration and faster reversal of anticoagulation when clinically required.
- [1] Hermans JJ, Thijssen HH. Human liver microsomal metabolism of the enantiomers of warfarin and acenocoumarol: P450 isozyme diversity determines the differences in their pharmacokinetics. Br J Pharmacol. 1993 Sep;110(1):482-90. View Source
